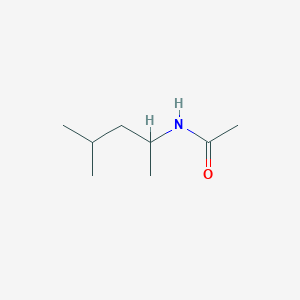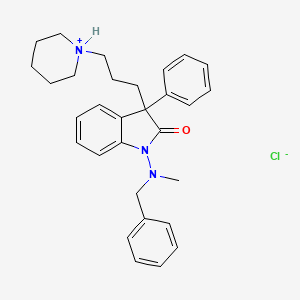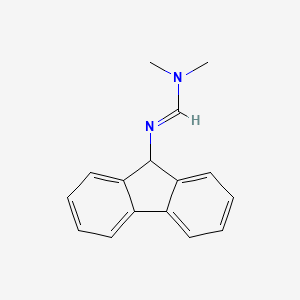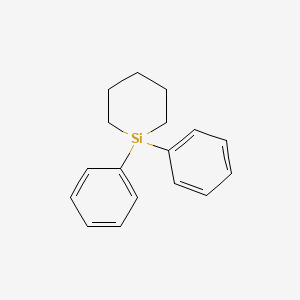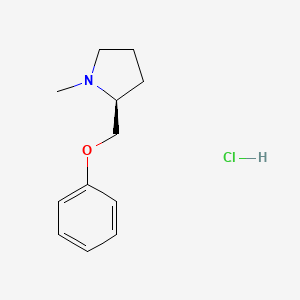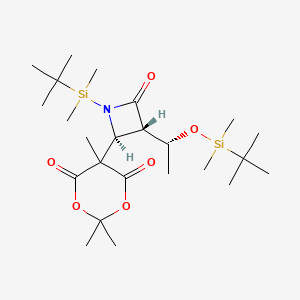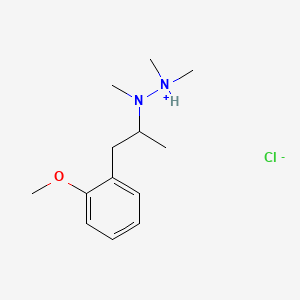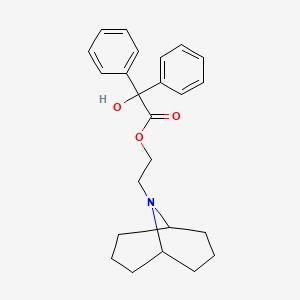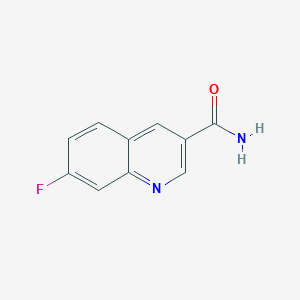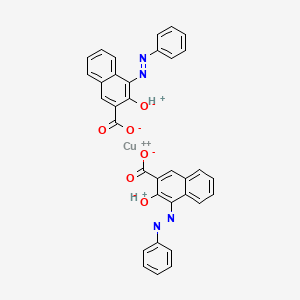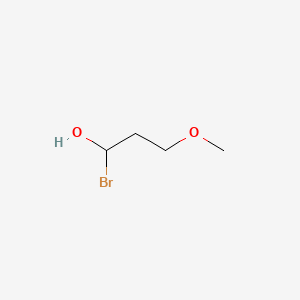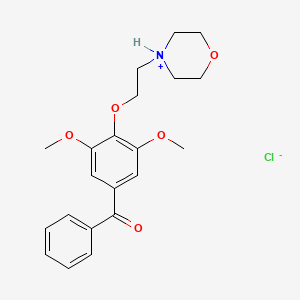![molecular formula C38H22O16 B15342852 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is a complex organic compound characterized by its multiple carboxylic acid groups attached to a benzene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using strong oxidizing agents such as nitric acid (HNO3) under controlled conditions.
Hydrothermal Reaction: The intermediate product is subjected to a hydrothermal reaction in a Teflon-lined autoclave at elevated temperatures (around 170°C) for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Oxidation: Using large reactors for the oxidation step to convert methyl groups to carboxylic acids.
Continuous Hydrothermal Processing: Employing continuous flow reactors for the hydrothermal reaction to increase efficiency and yield.
Automated Purification: Utilizing automated filtration and drying systems to handle large volumes of product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce more functional groups.
Reduction: Reduction reactions can convert carboxylic acids to alcohols or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Further oxidized carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: Potential use in the development of drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Wirkmechanismus
The mechanism of action of 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid primarily involves its ability to form stable complexes with metal ions. These complexes can then be used to create metal-organic frameworks (MOFs) with specific properties. The molecular targets and pathways involved include:
Metal Coordination: The carboxylic acid groups coordinate with metal ions to form stable frameworks.
Porosity and Surface Area: The resulting MOFs have high porosity and surface area, making them suitable for applications in gas storage and separation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: Similar structure but with fewer carboxylic acid groups.
1,3,5-tris(3,5-dicarboxyphenyl)benzene: Similar structure with different substitution patterns.
1,3,5-tris(4-aminophenyl)benzene: Contains amino groups instead of carboxylic acids.
Uniqueness
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple carboxylic acid groups, which enhance its ability to form stable and highly porous metal-organic frameworks. This makes it particularly valuable for applications requiring high surface area and specific chemical functionalities .
Eigenschaften
Molekularformel |
C38H22O16 |
|---|---|
Molekulargewicht |
734.6 g/mol |
IUPAC-Name |
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C38H22O16/c39-31(40)19-1-15(2-20(9-19)32(41)42)27-13-29(17-5-23(35(47)48)11-24(6-17)36(49)50)30(18-7-25(37(51)52)12-26(8-18)38(53)54)14-28(27)16-3-21(33(43)44)10-22(4-16)34(45)46/h1-14H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
InChI-Schlüssel |
QEDFARDYOPDQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



